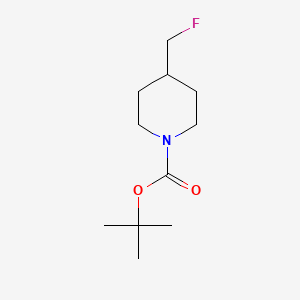

1-N-Boc-4-fluoromethylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-N-Boc-4-fluoromethylpiperidine, also known as Boc-4-FluoroMethylPiperidine, is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.2841. It has gained attention in the fields of medicine and industry due to its unique properties1.

Synthesis Analysis

Unfortunately, specific synthesis methods for 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, it’s worth noting that the formation of Boc-protected amines, which is a category this compound falls under, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O2.Molecular Structure Analysis

The molecular structure of 1-N-Boc-4-fluoromethylpiperidine consists of 11 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms1. Unfortunately, specific details about the arrangement of these atoms were not found in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, Boc-protected amines like this compound are generally stable towards most nucleophiles and bases2.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-N-Boc-4-fluoromethylpiperidine include its molecular formula (C11H20FNO2) and molecular weight (217.284)1. Unfortunately, additional properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Dynamic Kinetic Resolution in Medicinal Chemistry

1-N-Boc-4-fluoromethylpiperidine has been utilized in dynamic kinetic resolution processes. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one resulted in a single cis enantiomer with high diastereo- and enantioselectivity, making it a valuable building block in medicinal chemistry (LePaih et al., 2021).

Synthesis of Fluorinated Azaheterocycles

Efficient synthesis methods for fluorinated azaheterocycles using 1-N-Boc-4-fluoromethylpiperidine have been developed. These compounds are essential as bifunctional building blocks in the creation of fluorinated pharmaceutical compounds (Verniest et al., 2010).

Building Blocks for Biological Activity

Orthogonally N-protected 3,4-aziridinopiperidine, closely related to 1-N-Boc-4-fluoromethylpiperidine, serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, compounds with high potential for biological activity (Schramm et al., 2009).

Enantioselective Synthesis in Medicinal Chemistry

The compound has been used in the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, another highly prized building block for medicinal chemistry. This synthesis employed an enantioselective fluorination methodology, important for obtaining enantiopure materials (Shaw et al., 2013).

Electrochromic Thin Films

In materials science, specifically in the preparation of electrochromic thin films, tert-butyloxycarbonyl (boc) groups, as found in 1-N-Boc-4-fluoromethylpiperidine, have been used. These films are crucial in electrochromic devices, providing fast switching and high contrast (Maier & Tieke, 2012).

Anion Binding in Aqueous Solutions

Research in the field of anion binding in aqueous solutions has involved ammonium boranes with tert-butyloxycarbonyl groups, similar to those in 1-N-Boc-4-fluoromethylpiperidine, demonstrating the compound's potential in creating selective receptors for ions like fluoride and cyanide (Hudnall & Gabbaï, 2007).

Safety And Hazards

Specific safety data and hazards associated with 1-N-Boc-4-fluoromethylpiperidine were not found in the search results. However, similar compounds, such as Boc-piperidine, are classified as combustible liquids that can cause skin irritation, serious eye irritation, and respiratory irritation34.

将来の方向性

The future directions of 1-N-Boc-4-fluoromethylpiperidine are not explicitly mentioned in the search results. However, given its unique properties and its use in the fields of medicine and industry1, it is likely that research and development will continue to explore its potential applications.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to relevant scientific literature and safety data sheets.

特性

IUPAC Name |

tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPONZPZEVAZHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(fluoromethyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]acetic acid](/img/structure/B2364132.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)

![3-[4-Amino-3-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2364136.png)

![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B2364151.png)

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)